molecular formula C17H11ClFN5O4S2 B5177768 4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5177768
M. Wt: 467.9 g/mol
InChI Key: LPBLHVUYOPEGBY-UHFFFAOYSA-N
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Description

4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a thiadiazole ring, a benzamide group, and various substituents including chloro, fluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Introduction of the Benzamide Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluoro-Nitroaniline Moiety: The final step involves coupling the intermediate with 4-fluoro-3-nitroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique functional groups.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their function. The presence of the nitro and fluoro groups could enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-5-nitrobenzamide
  • 4-chloro-7-nitrobenzofurazan
  • 2-chloro-4-fluoro-5-nitrobenzoyl chloride

Uniqueness

What sets 4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide apart is the combination of its functional groups, which confer unique chemical reactivity and potential biological activity. The thiadiazole ring, in particular, is known for its versatility in medicinal chemistry.

Properties

IUPAC Name

4-chloro-N-[5-[2-(4-fluoro-3-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O4S2/c18-10-3-1-9(2-4-10)15(26)21-16-22-23-17(30-16)29-8-14(25)20-11-5-6-12(19)13(7-11)24(27)28/h1-7H,8H2,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBLHVUYOPEGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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